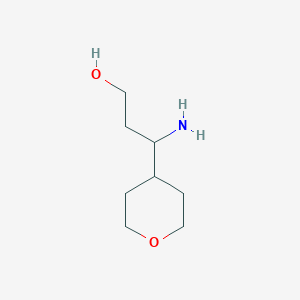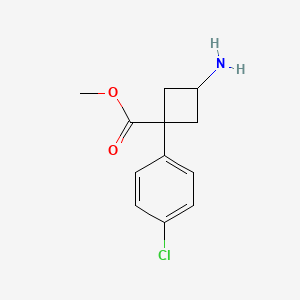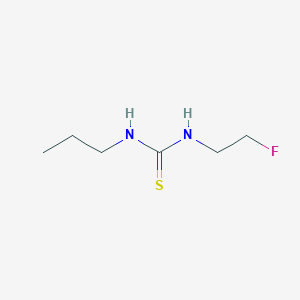
3-(2-Fluoroethyl)-1-propylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoroethyl)-1-propylthiourea is an organofluorine compound that features a thiourea functional group. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and sulfur atoms. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-propylthiourea typically involves the reaction of 2-fluoroethylamine with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group. The reaction proceeds as follows:
2-Fluoroethylamine+Propyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
化学反応の分析
Types of Reactions
3-(2-Fluoroethyl)-1-propylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines and thiols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
3-(2-Fluoroethyl)-1-propylthiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 3-(2-Fluoroethyl)-1-propylthiourea involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The thiourea group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This dual interaction mechanism makes the compound a potent inhibitor of certain biological processes.
類似化合物との比較
Similar Compounds
3-(2-Chloroethyl)-1-propylthiourea: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Fluoroethyl)-1-butylthiourea: Similar structure but with a butyl group instead of a propyl group.
3-(2-Fluoroethyl)-1-phenylthiourea: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness
3-(2-Fluoroethyl)-1-propylthiourea is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s stability and activity compared to its non-fluorinated analogs.
特性
分子式 |
C6H13FN2S |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-3-propylthiourea |
InChI |
InChI=1S/C6H13FN2S/c1-2-4-8-6(10)9-5-3-7/h2-5H2,1H3,(H2,8,9,10) |
InChIキー |
XEUBWEQDZZVUKG-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=S)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13308766.png)
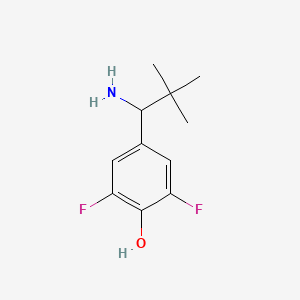
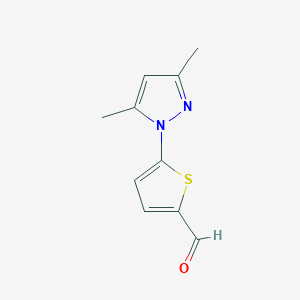
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
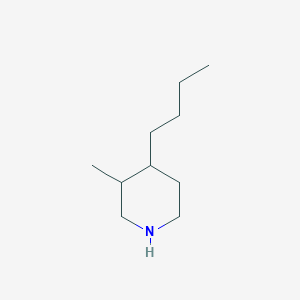
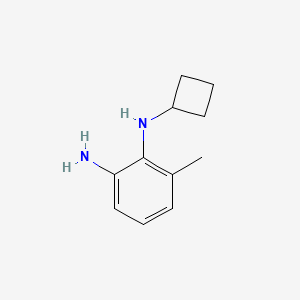
![2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13308809.png)
![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)

